6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound features a fused ring system composed of a pyrazole and a pyridine ring, characterized by the presence of chlorine and fluorine substituents. Its molecular formula is with a molecular weight of 171.56 g/mol. The compound is identified by several identifiers including its CAS number 1935965-54-0 and MDL number MFCD28502713 .
The synthesis of 6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine can be achieved through various methods, primarily involving the cyclization of appropriate precursors. One common approach involves the reaction of 6-chloro-3-fluoropyridine with hydrazine derivatives under acidic conditions to facilitate the formation of the pyrazole ring.
The synthetic pathway typically includes:
The structure of 6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine can be represented using various chemical notation systems:
The molecular structure features a pyrazole ring fused to a pyridine ring with chlorine and fluorine substituents located at specific positions on the rings. This configuration imparts unique electronic properties that enhance its reactivity and biological activity .
Property | Value |
---|---|
Molecular Formula | C6H3ClFN3 |
Molecular Weight | 171.56 g/mol |
CAS Number | 1935965-54-0 |
Purity | >95% |
6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine participates in various chemical reactions due to its reactive functional groups. Common reactions include:
The specific products formed from these reactions depend on the reagents and conditions used. For example, treatment with sodium methoxide may yield methoxy-substituted derivatives, while oxidation with potassium permanganate could produce oxidized forms .
The mechanism of action for 6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine primarily involves its interaction with biological targets such as enzymes and receptors.
One notable action includes its role as an inhibitor of tropomyosin receptor kinases (TRKs), which are critical in cell signaling pathways related to proliferation and differentiation. The compound's ability to modulate these pathways makes it a candidate for therapeutic applications in oncology and other diseases where TRK signaling is implicated .
Experimental data indicate that modifications in the halogen substituents can significantly influence binding affinity and selectivity towards TRKs.
6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine is typically a solid at room temperature with notable stability under standard conditions.
The compound exhibits:
Additional analyses reveal that the presence of halogens enhances lipophilicity, which is beneficial for biological activity.
6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine has diverse applications in scientific research:
This compound represents a significant area of interest in medicinal chemistry due to its structural characteristics and biological activity potential.
The strategic disconnection of 6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine (CAS: 1935965-54-0) reveals two principal synthetic pathways. The first approach involves pyridine-ring annulation onto a pre-formed fluorinated pyrazole precursor, leveraging the electron-deficient nature of the fluorinated intermediate for subsequent cyclization. The alternative route employs pyrazole-ring formation on a pre-existing dihalogenated pyridine scaffold, where the chloro and fluoro substituents serve as orthogonal directing/leaving groups. Molecular analysis confirms the compound's empirical formula as C₆H₃ClFN₃ (molar mass: 171.56 g/mol) with predicted physicochemical properties including density (1.642 g/cm³), boiling point (343.2°C), and pKₐ (8.56), which influence solubility and reactivity during synthesis [2] [7]. The strategic positioning of chlorine at C6 and fluorine at C7 creates distinct electronic environments: the C-Cl bond facilitates nucleophilic displacement for downstream derivatization, while the C-F bond provides kinetic stability and influences ring electronics through strong inductive effects [2].
Table 1: Key Physicochemical Parameters of 6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
Property | Value | Prediction Method |
---|---|---|
Molecular Formula | C₆H₃ClFN₃ | Empirical |
Molar Mass | 171.56 g/mol | Calculated |
Density | 1.642±0.06 g/cm³ | Predicted |
Boiling Point | 343.2±37.0 °C | Predicted |
pKₐ | 8.56±0.40 | Predicted |
Aromatic System | Bicyclic | Structural Analysis |
Contemporary synthesis of the pyrazolo[4,3-c]pyridine core employs two dominant ring-closure methodologies. The Sonogashira coupling-cyclization cascade represents the most efficient approach, wherein 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes microwave-assisted coupling with terminal alkynes under copper-free conditions. This one-pot multicomponent reaction proceeds via in situ formation of alkynyl intermediates, followed by tert-butylamine-mediated cyclization to construct the pyridine ring, achieving yields up to 92% [4]. The oxime cyclization pathway provides an alternative route: aldehydes are first converted to oximes using hydroxylamine hydrochloride/NaOAc in ethanol, followed by silver triflate-catalyzed regioselective 6-endo-dig cyclization to form N-oxide derivatives. While this method delivers high regiocontrol (85-92% yield), it requires additional reduction steps to obtain the parent heterocycle [4]. Notably, ring closure kinetics differ significantly between these approaches, with microwave irradiation reducing cyclization times from hours to minutes while improving purity profiles by minimizing decomposition pathways [6].
Achieving the precise 6-chloro-7-fluoro substitution pattern demands sequential halogenation strategies governed by electronic and steric considerations. Electrophilic fluorination typically precedes chlorination due to fluorine's superior leaving group ability in nucleophilic aromatic substitution (SₙAr). Directed ortho-lithiation of pyrazolopyridine N-oxides at C7 using LDA at -78°C, followed by reaction with N-fluorobenzenesulfonimide (NFSI), installs fluorine with >85% regioselectivity [3] [8]. Subsequent nucleophilic chlorination employs POCl₃ at elevated temperatures (110-120°C), where the electron-withdrawing fluorine substituent activates the C6 position toward displacement. Alternative approaches utilize pre-halogenated building blocks: 4,5-difluoropyridin-3-amine undergoes selective SNAr at C4 with hydrazine, followed by cyclization with β-ketoesters, though this method suffers from lower overall yields (25-30%) due to competing side reactions [8].
Table 2: Comparative Halogenation Approaches for Pyrazolo[4,3-c]pyridines
Strategy | Halogen Sequence | Key Reagent | Regioselectivity | Limitations |
---|---|---|---|---|
Directed ortho-lithiation | F then Cl | LDA/NFSI → POCl₃ | >85% at C7/C6 | Cryogenic conditions required |
SNAr on Pre-halogenated Core | Pre-installed F/Cl | Halogenated amines | Variable | Competing substitutions |
One-pot Dihalogenation | Simultaneous | Halex reagents | <60% | Low selectivity |
The reactivity landscape of 6-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine reveals distinct site preferences governed by electronic effects. Electrophilic aromatic substitution occurs preferentially at C3 (pyrazole ring) due to its higher electron density, with Vilsmeier-Haack formylation yielding 3-carbaldehydes (78% yield). In contrast, nucleophilic substitutions target the C6 chlorine first, exploiting its enhanced leaving group ability compared to the C7 fluorine. Amination reactions with aliphatic amines in DMF at 60°C achieve >95% conversion at C6 while preserving the fluorine substituent. Crucially, N1 functionalization requires prior protection: silver(I)-mediated N-alkylation using alkyl bromides in acetonitrile affords N1-alkyl derivatives with <5% N2 regioisomer formation. Computational analyses confirm the thermodynamic preference for N1-substitution (ΔG = -9.3 kcal/mol versus -2.1 kcal/mol for N2) due to superior aromatic stabilization in the 1H-tautomer [9]. This regiochemical divergence enables orthogonal derivatization pathways: C6 serves as anchor for pharmacophore attachment via cross-coupling, while C3 allows electronic modulation of the core [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3